molecular formula C7H12F2S B13585519 3,3-Difluorocycloheptane-1-thiol

3,3-Difluorocycloheptane-1-thiol

Cat. No.: B13585519
M. Wt: 166.23 g/mol
InChI Key: CRLXRJSHBXQMON-UHFFFAOYSA-N
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Description

3,3-Difluorocycloheptane-1-thiol is a chemical compound belonging to the group of fluorine-containing organosulfur compounds. It has the molecular formula C₇H₁₂F₂S and a molecular weight of 166.2 g/mol. This compound is characterized by the presence of two fluorine atoms and a thiol group attached to a cycloheptane ring, making it a unique and interesting molecule for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluorocycloheptane-1-thiol typically involves the introduction of fluorine atoms and a thiol group into a cycloheptane ring. One common method is the fluorination of cycloheptane derivatives followed by thiolation. The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF₄) under controlled temperatures and pressures .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination and thiolation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3,3-Difluorocycloheptane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert the thiol group to a sulfide.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or organolithium compounds.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Sulfides.

    Substitution: Various substituted cycloheptane derivatives.

Scientific Research Applications

3,3-Difluorocycloheptane-1-thiol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Difluorocycloheptane-1-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with proteins and enzymes, potentially modulating their activity. The fluorine atoms may also influence the compound’s reactivity and binding affinity to specific molecular targets .

Comparison with Similar Compounds

Similar Compounds

    3,3-Difluorocyclohexane-1-thiol: Similar structure but with a six-membered ring.

    3,3-Difluorocyclooctane-1-thiol: Similar structure but with an eight-membered ring.

    3,3-Difluorocyclopentane-1-thiol: Similar structure but with a five-membered ring.

Uniqueness

3,3-Difluorocycloheptane-1-thiol is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties compared to its analogs.

Properties

Molecular Formula

C7H12F2S

Molecular Weight

166.23 g/mol

IUPAC Name

3,3-difluorocycloheptane-1-thiol

InChI

InChI=1S/C7H12F2S/c8-7(9)4-2-1-3-6(10)5-7/h6,10H,1-5H2

InChI Key

CRLXRJSHBXQMON-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC(C1)S)(F)F

Origin of Product

United States

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